
Methyl 3-O-(b-D-galactopyranosyl)-b-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-O-(b-D-galactopyranosyl)-b-D-galactopyranoside is a glycoside compound consisting of two galactose molecules linked through a glycosidic bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-(b-D-galactopyranosyl)-b-D-galactopyranoside typically involves the enzymatic or chemical glycosylation of methyl galactoside with galactose. Enzymatic methods often use β-D-galactosidases, which catalyze the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule . Chemical synthesis may involve the use of glycosyl donors and acceptors under acidic or basic conditions to form the glycosidic bond.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes where specific strains of bacteria or yeast are used to produce β-D-galactosidases, which then catalyze the formation of the glycosidic bond. The process is optimized for yield and purity, often involving steps like fermentation, extraction, and purification .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-O-(b-D-galactopyranosyl)-b-D-galactopyranoside can undergo various chemical reactions, including:
Hydrolysis: Catalyzed by β-D-galactosidases, breaking the glycosidic bond to yield free galactose molecules.
Oxidation and Reduction: The hydroxyl groups on the sugar moieties can be oxidized or reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using β-D-galactosidases.
Oxidation: Using oxidizing agents like periodate or bromine water.
Reduction: Using reducing agents like sodium borohydride.
Major Products
Hydrolysis: Produces free galactose molecules.
Oxidation: Produces oxidized derivatives of the sugar moieties.
Reduction: Produces reduced derivatives of the sugar moieties.
Scientific Research Applications
Methyl 3-O-(b-D-galactopyranosyl)-b-D-galactopyranoside has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and hydrolysis.
Biology: Used in studies involving carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of Methyl 3-O-(b-D-galactopyranosyl)-b-D-galactopyranoside involves its interaction with specific enzymes like β-D-galactosidases. These enzymes recognize the glycosidic bond and catalyze its hydrolysis, leading to the release of free galactose molecules. The molecular targets include the active sites of these enzymes, where the glycosidic bond is cleaved .
Comparison with Similar Compounds
Similar Compounds
3-O-beta-D-Galactopyranosyl-L-arabinose: Another O-glycosyl compound with similar glycosidic bonds.
N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine methyl glycoside: A compound with a similar structure but different functional groups.
Uniqueness
Methyl 3-O-(b-D-galactopyranosyl)-b-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of two galactose units. This structure makes it a valuable model compound for studying glycosidic bond formation and hydrolysis, as well as its applications in various fields .
Properties
Molecular Formula |
C13H24O11 |
|---|---|
Molecular Weight |
356.32 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8+,9-,10-,11+,12-,13+/m1/s1 |
InChI Key |
WOKXHOIRHHAHDA-RQAWEPKVSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


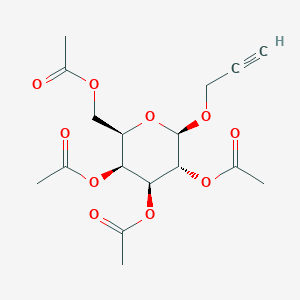
![N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11829632.png)
![N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)

![6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11829660.png)
![2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate](/img/structure/B11829662.png)
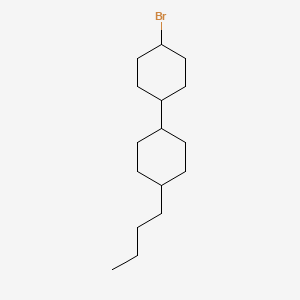
![1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11829676.png)
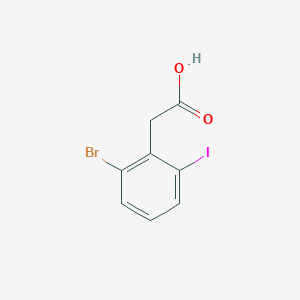
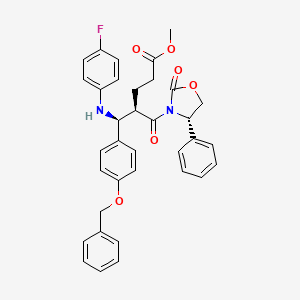
![3-[Diheptyl(methyl)silyl]propan-1-amine](/img/structure/B11829685.png)
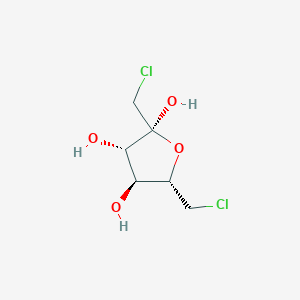
![2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde](/img/structure/B11829700.png)

